9,10-Bis(4-ethoxyphenyl)anthracene
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Overview
Description
9,10-Bis(4-ethoxyphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties, making them valuable in various scientific and industrial applications. This compound, specifically, is characterized by the presence of two ethoxyphenyl groups attached to the 9 and 10 positions of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-ethoxyphenyl)anthracene typically involves the Suzuki coupling reaction. This method employs palladium-catalyzed cross-coupling between 9,10-dibromoanthracene and 4-ethoxyphenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-ethoxyphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Halogenated or nitrated anthracenes.
Scientific Research Applications
9,10-Bis(4-ethoxyphenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for its role in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9,10-Bis(4-ethoxyphenyl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in applications like OLEDs and bioimaging. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes .
Comparison with Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9,10-Bis(4-methoxyphenyl)anthracene: Similar in structure but with methoxy groups instead of ethoxy groups, leading to slightly different electronic properties .
- 9,10-Bis(4-formylphenyl)anthracene: Contains formyl groups, which significantly alter its reactivity and applications .
- 9,10-Bis(phenylethynyl)anthracene: Features ethynyl linkages, enhancing its conjugation and altering its photophysical properties .
9,10-Bis(4-ethoxyphenyl)anthracene stands out due to its unique combination of ethoxy groups, which influence its solubility and electronic characteristics, making it particularly suitable for specific optoelectronic applications.
Properties
CAS No. |
1221716-05-7 |
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Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9,10-bis(4-ethoxyphenyl)anthracene |
InChI |
InChI=1S/C30H26O2/c1-3-31-23-17-13-21(14-18-23)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)22-15-19-24(20-16-22)32-4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
ZWIWGMGZVSEVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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